Cas no 37687-57-3 (2-Chloro-3-hydroxy-4-methoxybenzaldehyde)

2-Chloro-3-hydroxy-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with a molecular formula of C₈H₇ClO₃. This compound features a chloro group at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 4-position, making it a versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective functionalization, enabling applications in pharmaceuticals, agrochemicals, and fine chemical production. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances its reactivity in condensation and nucleophilic substitution reactions. It is commonly utilized in the synthesis of heterocyclic compounds and as a precursor for bioactive molecules. Proper handling is advised due to potential sensitivity to light and moisture.
2-Chloro-3-hydroxy-4-methoxybenzaldehyde structure
37687-57-3 structure
Product Name:2-Chloro-3-hydroxy-4-methoxybenzaldehyde
CAS No:37687-57-3
MF:C8H7ClO3
MW:186.592381715775
MDL:MFCD03425852
CID:821613
PubChem ID:24880270
Update Time:2025-06-26

2-Chloro-3-hydroxy-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
    • 2-Chloro-3-hydroxy-p-anisaldehyde
    • 2-Chloroisovanillin
    • Chloroisovaniline
    • DTMJGFBJQBQOIA-UHFFFAOYSA-N
    • BCP14182
    • STK399886
    • SBB003704
    • CM11887
    • VZ24194
    • FCH1122530
    • AS05555
    • AM806799
    • AB0032546
    • AX8006107
    • 2-Chloro-3-hydr
    • ST45082212
    • 2-Chloro-3-hydroxy-4-met
    • NS00030267
    • 8XV7BKD7BX
    • MFCD03425852
    • AKOS000312946
    • DTXSID60191125
    • 37687-57-3
    • AS-19237
    • EN300-6472626
    • EINECS 253-627-9
    • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde #
    • SY107411
    • DB-020786
    • UNII-8XV7BKD7BX
    • SCHEMBL1299161
    • Z1255458118
    • CS-0012609
    • Benzaldehyde, 2-chloro-3-hydroxy-4-methoxy-
    • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, 97%
    • MDL: MFCD03425852
    • Inchi: 1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
    • InChI Key: DTMJGFBJQBQOIA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C=CC(=C1O)OC

Computed Properties

  • Exact Mass: 186.00800
  • Monoisotopic Mass: 186.0083718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 204-208 °C (lit.)
  • PSA: 46.53000
  • LogP: 1.86670
  • Solubility: Not determined

2-Chloro-3-hydroxy-4-methoxybenzaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at room temperature

2-Chloro-3-hydroxy-4-methoxybenzaldehyde Pricemore >>

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2-Chloro-3-hydroxy-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:37687-57-3)2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Order Number:A823829
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):260.0
Email:sales@amadischem.com

Additional information on 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 37687-57-3): An Overview and Recent Research Insights

2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 37687-57-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique chloro, hydroxy, and methoxy functional groups, exhibits a range of interesting properties that make it a valuable building block for various applications.

The molecular structure of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 4-position. These functional groups contribute to its reactivity and versatility in synthetic chemistry. The presence of the hydroxyl group, in particular, makes it an excellent precursor for further derivatization reactions.

In recent years, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as an intermediate in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of novel derivatives of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde with potent anti-inflammatory and antioxidant properties. These derivatives showed promising results in vitro and are currently being evaluated for their potential therapeutic applications.

Beyond medicinal chemistry, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde has also found applications in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. A recent study published in Advanced Materials explored the use of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde-based polymers for developing novel photovoltaic materials. The researchers demonstrated that these polymers exhibited enhanced light absorption and charge transport properties, making them promising candidates for next-generation solar cells.

The synthetic accessibility of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is another factor contributing to its widespread use. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common method involves the selective chlorination and methylation of 3-hydroxybenzaldehyde followed by oxidation to introduce the aldehyde functionality. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, further enhancing the sustainability of this compound's production.

In addition to its chemical properties, the safety profile of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is an important consideration for its practical applications. Extensive toxicological studies have been conducted to evaluate its potential risks. While it is generally considered safe for laboratory use under proper handling conditions, appropriate safety measures should be followed to minimize exposure and ensure safe handling.

The future prospects for 2-Chloro-3-hydroxy-4-methoxybenzaldehyde are promising. Ongoing research continues to uncover new applications and improve existing methods for its synthesis and use. For example, recent studies have explored its potential as a precursor for developing new classes of catalysts and as a key intermediate in the synthesis of advanced pharmaceuticals.

In conclusion, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 37687-57-3) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups and favorable synthetic accessibility make it an attractive building block for various chemical processes. As research in these fields continues to advance, the importance and utility of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde are likely to grow further.

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Amadis Chemical Company Limited
(CAS:37687-57-3)2-Chloro-3-hydroxy-4-methoxybenzaldehyde
A823829
Purity:99%
Quantity:100g
Price ($):260.0
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